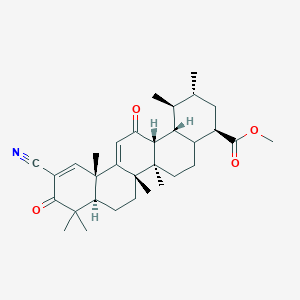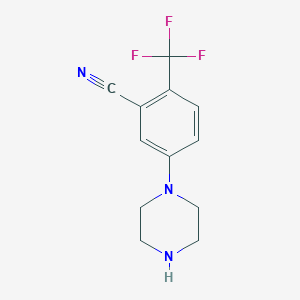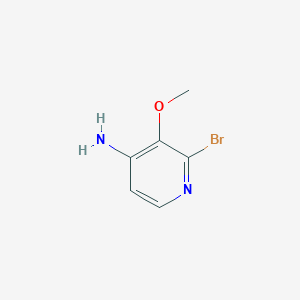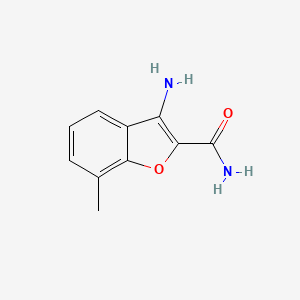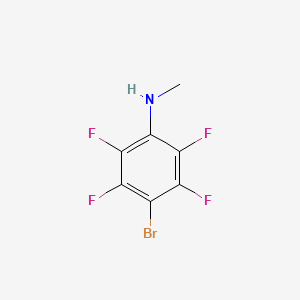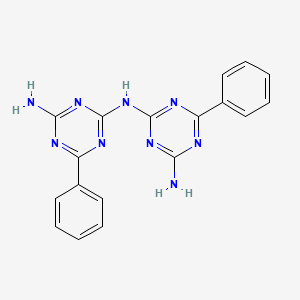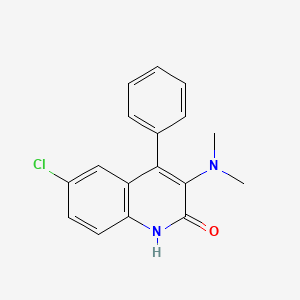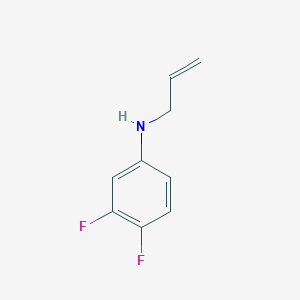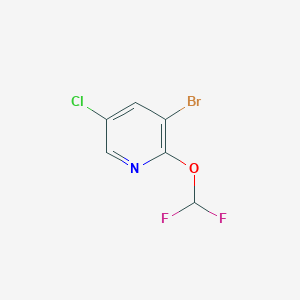![molecular formula C28H20F3N7O B13917794 N-[4-({3-[2-(methylamino)pyrimidin-4-yl]pyridin-2-yl}oxy)naphthalen-1-yl]-6-(trifluoromethyl)-1H-benzimidazol-2-amine](/img/structure/B13917794.png)
N-[4-({3-[2-(methylamino)pyrimidin-4-yl]pyridin-2-yl}oxy)naphthalen-1-yl]-6-(trifluoromethyl)-1H-benzimidazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Benzimidazol-2-amine, N-[4-[[3-[2-(methylamino)-4-pyrimidinyl]-2-pyridinyl]oxy]-1-naphthalenyl]-6-(trifluoromethyl)- is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Benzimidazol-2-amine derivatives typically involves the cyclization of o-phenylenediamine with carboxylic acids or their derivatives
Formation of Benzimidazole Core: The initial step involves the cyclization of o-phenylenediamine with a carboxylic acid derivative under acidic or basic conditions.
Introduction of Substituents:
Industrial Production Methods
Industrial production of such complex compounds often involves optimized synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as microwave-assisted synthesis, catalytic processes, and continuous flow chemistry.
Chemical Reactions Analysis
Types of Reactions
1H-Benzimidazol-2-amine derivatives can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction may produce reduced benzimidazole derivatives.
Scientific Research Applications
1H-Benzimidazol-2-amine derivatives have a wide range of scientific research applications:
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Studied for their potential as enzyme inhibitors and receptor modulators.
Medicine: Investigated for their potential as therapeutic agents in the treatment of various diseases, including cancer, infections, and inflammatory conditions.
Industry: Utilized in the development of new materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1H-Benzimidazol-2-amine derivatives involves their interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biological pathways, leading to therapeutic effects. For example, some benzimidazole derivatives are known to inhibit tubulin polymerization, which is crucial for cell division, making them potential anticancer agents.
Comparison with Similar Compounds
Similar Compounds
1H-Benzimidazol-2-amine: A simpler derivative with similar core structure.
2-Methylbenzimidazole: Another benzimidazole derivative with a methyl group at the 2-position.
2-Phenylbenzimidazole: A benzimidazole derivative with a phenyl group at the 2-position.
Uniqueness
1H-Benzimidazol-2-amine, N-[4-[[3-[2-(methylamino)-4-pyrimidinyl]-2-pyridinyl]oxy]-1-naphthalenyl]-6-(trifluoromethyl)- is unique due to its complex structure, which includes multiple heterocyclic rings and functional groups. This complexity provides it with unique chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C28H20F3N7O |
|---|---|
Molecular Weight |
527.5 g/mol |
IUPAC Name |
N-[4-[3-[2-(methylamino)pyrimidin-4-yl]pyridin-2-yl]oxynaphthalen-1-yl]-6-(trifluoromethyl)-1H-benzimidazol-2-amine |
InChI |
InChI=1S/C28H20F3N7O/c1-32-26-34-14-12-21(35-26)19-7-4-13-33-25(19)39-24-11-10-20(17-5-2-3-6-18(17)24)36-27-37-22-9-8-16(28(29,30)31)15-23(22)38-27/h2-15H,1H3,(H,32,34,35)(H2,36,37,38) |
InChI Key |
VIHXUAKPZPXVSW-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC=CC(=N1)C2=C(N=CC=C2)OC3=CC=C(C4=CC=CC=C43)NC5=NC6=C(N5)C=C(C=C6)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



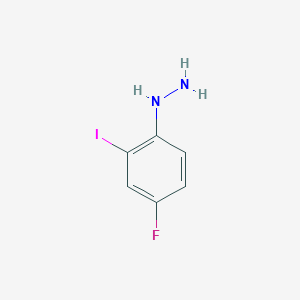
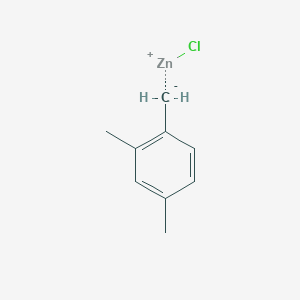
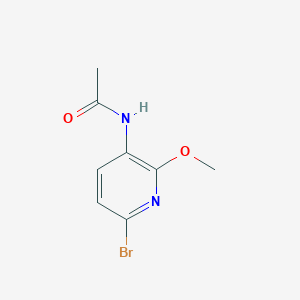
![6-Bromoimidazo[1,2-A]pyridine-3-sulfonic acid](/img/structure/B13917750.png)
